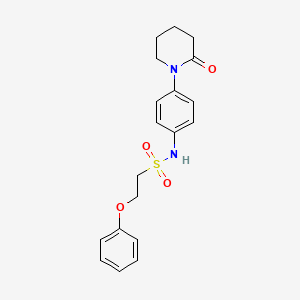

N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide, also known as OPES, is a synthetic compound that has been extensively studied for its potential use in scientific research. OPES is a sulfonamide derivative of phenoxyethanolamine and has been shown to have a wide range of biochemical and physiological effects.

科学的研究の応用

Biocatalysis and Drug Metabolism

Sulfonamide compounds, such as LY451395, have been studied for their potential in drug metabolism research. A study demonstrated the use of microbial-based biocatalytic systems to produce mammalian metabolites of sulfonamide derivatives, facilitating the structural characterization of these metabolites through nuclear magnetic resonance (NMR) spectroscopy. This approach is particularly useful for drugs that are highly metabolized in preclinical species, providing a method to generate and study drug metabolites in significant quantities for clinical investigations (Zmijewski et al., 2006).

Proton Exchange Membranes for Fuel Cells

Sulfonated poly(ether sulfone)s, synthesized through specific chemical processes, have been explored for their applications in fuel cell technology. These materials were prepared to achieve tough, flexible, and transparent membranes, which showed efficient proton conduction, making them suitable for use as proton exchange membranes in fuel cells. The phase-separated structures induced by the polarity differences in the polymers contribute to their proton conduction capabilities (Matsumoto et al., 2009).

Analytical Chemistry and Environmental Monitoring

Sulfonamide derivatives have been utilized in the development of highly sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting a wide range of sulfonamide antibiotic congeners in milk samples. This application is crucial for monitoring antibiotic residues in food products, ensuring food safety and compliance with regulatory standards. The selectivity and sensitivity of these assays are achieved through the use of antibodies raised against specific sulfonamide haptens (Adrián et al., 2009).

Materials Science and Polymer Chemistry

Sulfonated polymers derived from poly(ether-etherketone) and other related compounds have been investigated for their proton-conducting properties. By incorporating sulfonic acid moieties into these polymers, researchers have been able to enhance their proton conductivity, making them potential materials for various applications, including fuel cells. The balance between hydrophilicity and mechanical stability in these sulfonated polymers is a key area of focus (Kobayashi et al., 1998).

作用機序

Target of Action

The primary target of N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide, also known as apixaban, is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Apixaban has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It inhibits both free and clot-bound FXa, thereby reducing thrombin generation . This inhibition is rapid, with an association rate constant of approximately 20 μM−1/s .

Biochemical Pathways

The inhibition of FXa by apixaban affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a fibrin clot . By inhibiting FXa, apixaban prevents the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade . This results in a reduction in thrombin generation, which in turn reduces platelet aggregation and fibrin clot formation .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa . Apixaban has a half-life of approximately 12 hours .

Result of Action

The inhibition of FXa by apixaban leads to a reduction in thrombin generation and, consequently, a reduction in platelet aggregation and fibrin clot formation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies of apixaban in animal models .

Action Environment

The action of apixaban can be influenced by various environmental factors. For instance, its bioavailability and clearance can be affected by factors such as renal function and potential drug-drug interactions . Apixaban has a low potential for drug-drug interactions, which supports its use in a wide range of patients .

特性

IUPAC Name |

N-[4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c22-19-8-4-5-13-21(19)17-11-9-16(10-12-17)20-26(23,24)15-14-25-18-6-2-1-3-7-18/h1-3,6-7,9-12,20H,4-5,8,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAMATIGIVQPLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2814243.png)

![5-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2814244.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid](/img/structure/B2814249.png)

![2-(4-{[(4-Fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-4-methyl-1,3-benzothiazole](/img/structure/B2814256.png)

![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2814258.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide](/img/structure/B2814261.png)